molecular formula C8H14O B13451807 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol

3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B13451807
M. Wt: 126.20 g/mol
InChI Key: ARFVLNRUTLGTOP-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-propan-2-ylbicyclo[1.1.1]pentan-1-ol

InChI

InChI=1S/C8H14O/c1-6(2)7-3-8(9,4-7)5-7/h6,9H,3-5H2,1-2H3

InChI Key

ARFVLNRUTLGTOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC(C1)(C2)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to flat molecules. This can enhance its potency, selectivity, and pharmacokinetic profile . The high s-character of its orbitals makes it electron-withdrawing, which can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol is unique due to its specific functional groups and three-dimensional structure. This uniqueness allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in drug discovery and other scientific research .

Biological Activity

3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. Bicyclo[1.1.1]pentanes (BCPs) are recognized as bioisosteres of para-substituted benzene rings, making them valuable in drug design and development. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, antibacterial effects, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol typically involves advanced organic synthesis techniques, including asymmetric synthesis and radical reactions. Recent studies have demonstrated effective methods for synthesizing various BCP derivatives, which can be tailored for specific biological applications .

Anti-inflammatory Properties

Research indicates that BCPs exhibit significant anti-inflammatory activity. A study evaluated several BCP-containing compounds for their impact on inflammatory responses, revealing that certain derivatives, including those similar to 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol, significantly reduced lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% . This reduction was accompanied by a downregulation of pro-inflammatory cytokines such as TNFα and MCP1.

Table 1: Anti-inflammatory Activity of BCP Derivatives

CompoundIC50 (pM)Effect on TNFα Release (%)
3-(Propan-2-yl)BCP<1050
BCP-sLXm 6a<560
Control (No Drug)-100

Antibacterial Effects

The antibacterial activity of BCP derivatives has also been investigated. A notable example includes the evaluation of a BCP analogue against various bacterial strains, demonstrating effectiveness against both gram-positive and gram-negative bacteria. Notably, a derivative exhibited superior activity compared to traditional antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus due to its unique structural features that enhance binding affinity .

Table 2: Antibacterial Activity of BCP Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Activity Against
U-87947E0.5 µg/mLS. aureus
Ciprofloxacin2 µg/mLS. aureus
Control--

Case Study 1: Inflammation Regulation

In a controlled study, the administration of a BCP derivative led to a marked decrease in inflammatory markers in animal models of acute inflammation. The compound's ability to modulate the immune response suggests its potential as a therapeutic agent in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 2: Antimicrobial Resistance

Another significant study highlighted the use of BCP derivatives in combating antibiotic-resistant infections. The compound demonstrated efficacy in reducing bacterial load in infected tissues, showcasing its potential as an alternative treatment option for resistant infections .

Q & A

Q. What are the recommended synthetic routes for 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol, and what challenges arise during synthesis?

  • Methodological Answer : The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane scaffold. One approach is the reduction of a ketone precursor (e.g., 1-{bicyclo[1.1.1]pentan-1-yl}propan-2-one) using agents like NaBH₄ or LiAlH₄ under anhydrous conditions . Challenges include:
  • Steric hindrance : The strained bicyclo structure limits reagent accessibility.
  • Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane) to separate byproducts. Monitor purity via TLC or HPLC.
  • Yield optimization : Conduct reactions at low temperatures (−20°C to 0°C) to minimize side reactions.

Q. How can researchers characterize the physicochemical properties of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol?

  • Methodological Answer : Key characterization steps include:
  • Polar Surface Area (PSA) : Calculate using software (e.g., ChemAxon) or compare with similar bicyclo alcohols (e.g., PSA ≈ 20–25 Ų for tertiary alcohols) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify unique bicyclo proton environments (e.g., δ 1.2–2.5 ppm for bridgehead protons) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., 140–160 g/mol).
  • Stability Testing : Perform accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) to assess hydrolytic stability.

Q. What safety protocols are critical when handling 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol?

  • Methodological Answer : Refer to safety data from structurally similar compounds (e.g., N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide):
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with gas detectors.
  • First Aid : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol in substitution reactions?

  • Methodological Answer :
  • Steric Effects : The bicyclo scaffold creates a rigid, concave structure, hindering nucleophilic attack at the bridgehead. Use bulky bases (e.g., LDA) to deprotonate the hydroxyl group selectively .
  • Electronic Effects : The electron-rich bicyclo system stabilizes carbocation intermediates in SN1 reactions. Confirm via DFT calculations (e.g., Gaussian) to map charge distribution .

Q. What computational strategies can predict the conformational stability of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate energy minima using software like GROMACS to assess strain energy (≈30–40 kcal/mol for bicyclo[1.1.1]pentanes) .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to compare bond angles with crystallographic data (e.g., bridgehead C-C-C ≈ 60°) .

Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., melting points) for this compound?

  • Methodological Answer :
  • Standardized Protocols : Use DSC (Differential Scanning Calorimetry) with a heating rate of 10°C/min under nitrogen to determine melting points accurately .
  • Purity Verification : Cross-validate via elemental analysis (C, H, N ±0.3%) and high-resolution MS .

Q. What role does 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol play in medicinal chemistry scaffold design?

  • Methodological Answer :
  • Bioisosterism : Replace aromatic rings in drug candidates with bicyclo[1.1.1]pentane to improve metabolic stability and reduce logP .
  • SAR Studies : Synthesize derivatives (e.g., ester or ether analogs) and test in vitro for solubility (shake-flask method) and membrane permeability (Caco-2 assays) .

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